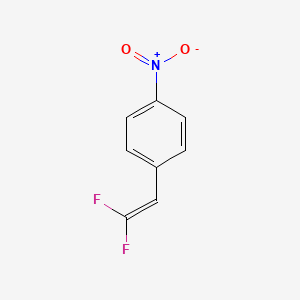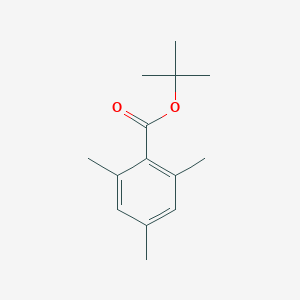
3-methyl-1-benzofuran-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-1-benzofuran-4-ol is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . When used in a fragrance formulation, this ingredient provides a powerful and complex leathery note with a natural leather feel .
Synthesis Analysis
Benzofuran and its derivatives are synthesized using various methods. One method involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The molecular weight of this compound is 132.1592 .Chemical Reactions Analysis
Benzofuran derivatives exhibit significant activity including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 132.1592 . The compound is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
3-methyl-1-benzofuran-4-ol has been extensively studied for its potential applications in the pharmaceutical, cosmetic, and food and beverage industries. In the pharmaceutical industry, this compound has been studied for its anti-bacterial, anti-fungal, and anti-viral properties. It has also been studied for its potential as an anti-cancer agent. In the cosmetic industry, this compound has been studied for its potential use as a skin whitening agent. In the food and beverage industry, this compound has been studied for its potential use as a flavoring agent.
Wirkmechanismus
Target of Action
3-Methyl-1-Benzofuran-4-ol, a derivative of benzofuran, has been found to exhibit significant biological activities . The primary targets of this compound are likely to be microbial cells, as benzofuran derivatives have been shown to possess antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes in the target cells . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to interfere with the normal functioning of microbial cells, leading to their death
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-methyl-1-benzofuran-4-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and is stable in aqueous solutions. It is also non-toxic and has a low cost. However, there are some limitations to its use in laboratory experiments. It is not soluble in organic solvents, making it difficult to purify. It also has a low solubility in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of 3-methyl-1-benzofuran-4-ol. It could be used as an anti-inflammatory agent in the treatment of various diseases, such as arthritis and asthma. It could also be used as an anti-cancer agent in the treatment of certain types of cancer. Additionally, it could be used as a flavoring agent in food and beverage products. Finally, it could be used as a skin whitening agent in cosmetics.
Synthesemethoden
3-methyl-1-benzofuran-4-ol can be synthesized in a variety of ways. One method involves the reaction of 4-methyl-1-benzofuran-2-carboxylic acid with sodium hydroxide to form this compound and sodium carboxylate. Another method involves the reaction of 4-methyl-1-benzofuran-2-carboxylic acid with sodium hydroxide in the presence of an acid catalyst. This method has been used to synthesize this compound in high yields.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methyl-1-benzofuran-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAZQMQTCPVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC(=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)


![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)



![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)